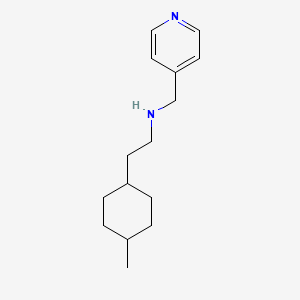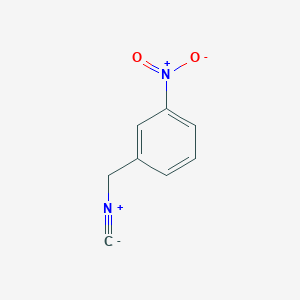![molecular formula C6H3ClN4O2 B13624423 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with chlorine and nitro substituents at the 5 and 8 positions, respectively. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with hydrazine derivatives, followed by cyclization to form the triazole ring . This reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also offer the advantage of reduced reaction times and lower energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Applications De Recherche Scientifique
5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function .
Comparaison Avec Des Composés Similaires
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with an additional nitro group, leading to different reactivity and biological activity.
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine: Bromine substituent instead of chlorine, affecting its chemical properties and reactivity.
Uniqueness: 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H3ClN4O2 |
|---|---|
Poids moléculaire |
198.57 g/mol |
Nom IUPAC |
5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-2-1-4(11(12)13)6-8-3-9-10(5)6/h1-3H |
Clé InChI |
KHICJEMAFPRVCP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=NN2C(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)












